

GSK-4716: A Deep Dive into its Effects on Cellular Metabolism

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Compound of Interest

Compound Name: GSK-4716

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Abstract

GSK-4716 is a potent and selective synthetic agonist for the Estrogen-Related Receptors beta (ERR β) and gamma (ERR γ). These orphan nuclear receptors are key regulators of cellular energy homeostasis. This technical guide synthesizes the current understanding of **GSK-4716**'s effects on cellular metabolism, with a focus on its mechanism of action, impact on mitochondrial function, and regulation of metabolic gene expression. Detailed experimental protocols and quantitative data are provided to support further research and development in this area.

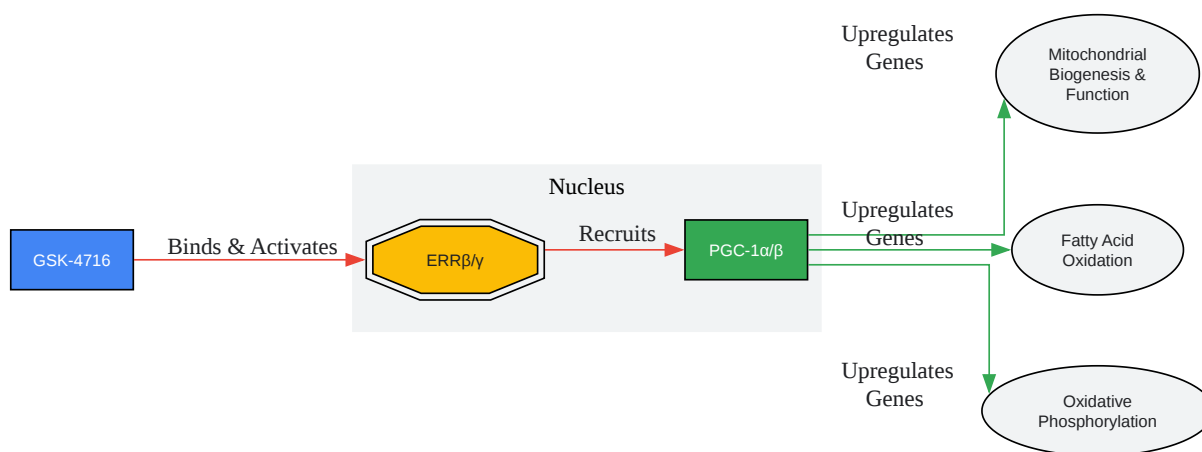
Introduction: GSK-4716 and the Estrogen-Related Receptors

GSK-4716 is a synthetic phenolic acyl hydrazone that functions as a selective agonist for ERR β and ERR γ .^[1] Unlike the classical estrogen receptors, ERRs are constitutively active, meaning they can regulate gene expression without a natural ligand.^[1] They are highly expressed in tissues with high energy demands, such as skeletal muscle, heart, and brown adipose tissue. ERR β and ERR γ , in particular, play crucial roles in the transcriptional control of genes involved in mitochondrial biogenesis, fatty acid oxidation, and oxidative phosphorylation.^[2] **GSK-4716** provides a valuable chemical tool to probe the physiological functions of ERR β and ERR γ and to explore their therapeutic potential for metabolic diseases.

Mechanism of Action of GSK-4716

GSK-4716 exerts its metabolic effects by binding to and activating $ERR\beta$ and $ERR\gamma$. This activation leads to the recruitment of coactivators, most notably the Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha ($PGC-1\alpha$) and $PGC-1\beta$.^[3] The $ERR/PGC-1\alpha$ complex is a master regulator of mitochondrial gene expression and function. By activating this pathway, **GSK-4716** initiates a cascade of transcriptional events that remodel cellular metabolism towards a more oxidative state.

Signaling Pathway of GSK-4716 in Muscle Cells



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Caption: **GSK-4716** activates $ERR\beta/\gamma$, leading to the recruitment of $PGC-1\alpha/\beta$ and subsequent upregulation of metabolic gene programs.

Effects on Cellular Metabolism

Treatment of cells, particularly muscle cells, with **GSK-4716** leads to a coordinated increase in mitochondrial gene expression and function, resulting in a shift towards a more oxidative metabolic phenotype.

Mitochondrial Biogenesis and Function

GSK-4716 is a potent inducer of mitochondrial biogenesis. In primary mouse myotubes, treatment with **GSK-4716** increases citrate synthase activity and cytochrome c protein levels, both markers of mitochondrial content.^[4] This is accompanied by the upregulation of genes involved in key mitochondrial pathways, such as Atp5b (ATP synthase subunit beta) and Idh3 (isocitrate dehydrogenase 3).^[4]

Fatty Acid Oxidation

A key metabolic effect of **GSK-4716** is the enhancement of fatty acid oxidation (FAO). It induces the expression of Cpt1b (carnitine palmitoyltransferase 1b), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β -oxidation.^[4] This suggests that **GSK-4716** can increase the capacity of cells to utilize fatty acids as an energy source.

Gene Expression Reprogramming

The metabolic changes induced by **GSK-4716** are a direct consequence of its ability to reprogram gene expression. As a selective ERR β/γ agonist, it drives the expression of a suite of genes involved in energy metabolism.

Quantitative Data Summary

The following tables summarize the quantitative effects of **GSK-4716** on gene expression and mitochondrial function as reported in the literature.

Table 1: Effect of **GSK-4716** on Gene Expression in Primary Mouse Myotubes

Gene	Function	Fold Change vs. Vehicle (DMSO)	Reference
Ppargc1a (PGC-1 α)	Master regulator of metabolism	~2.5	[4]
Ppargc1b (PGC-1 β)	Coactivator of nuclear receptors	~2.0	[4]
Esrrg (ERR γ)	Estrogen-Related Receptor γ	~3.0	[4]
Cpt1b	Fatty acid oxidation	~2.5	[4]
Atp5b	Oxidative phosphorylation	~1.8	[4]
Idh3a	TCA cycle	~1.5	[4]

Cells were treated with 10 μ M **GSK-4716** for 48 hours.

Table 2: Effect of **GSK-4716** on Mitochondrial Function in Primary Mouse Myotubes

Parameter	Marker of	% Increase vs. Vehicle (DMSO)	Reference
Citrate Synthase Activity	Mitochondrial mass	~40%	[4]
Cytochrome c Protein Levels	Mitochondrial electron transport chain	~60%	[4]

Cells were treated with 10 μ M **GSK-4716** for 48 hours.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature regarding the effects of **GSK-4716**.

Cell Culture and Differentiation of C2C12 Myoblasts

- **Cell Culture:** Proliferating mouse C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3]
- **Differentiation:** To induce differentiation into myotubes, the growth medium is replaced with differentiation medium (DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin) when the cells reach approximately 80-90% confluency.[3] The differentiation medium is replaced every 48 hours. Myotubes typically form within 4-5 days.

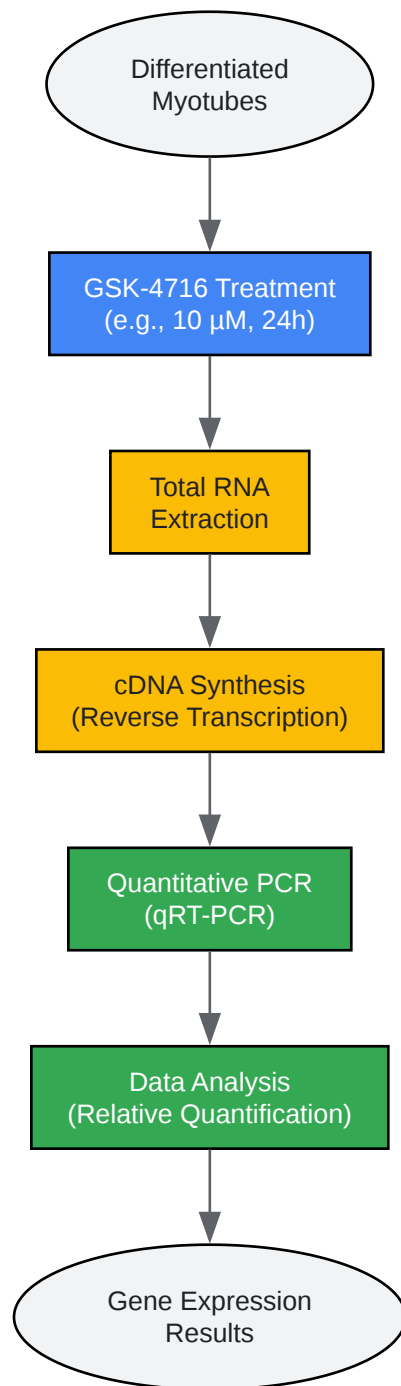
GSK-4716 Treatment of Myotubes

- **Stock Solution Preparation:** **GSK-4716** is dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
- **Treatment:** Differentiated myotubes are treated with **GSK-4716** at the desired final concentration (e.g., 10 μ M) by adding the appropriate volume of the stock solution to the culture medium.[4] An equivalent volume of DMSO is added to control plates (vehicle control).
- **Incubation:** Cells are incubated with **GSK-4716** for the specified duration (e.g., 24-48 hours) before harvesting for downstream analysis.[3][4]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

- **RNA Extraction:** Total RNA is extracted from treated and control cells using a suitable RNA isolation kit according to the manufacturer's instructions.
- **cDNA Synthesis:** First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.
- **qRT-PCR:** The relative expression of target genes is quantified by qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The expression levels are normalized to a stable housekeeping gene (e.g., β -actin or GAPDH).

Experimental Workflow for Gene Expression Analysis



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Caption: A typical workflow for analyzing changes in gene expression in myotubes following treatment with **GSK-4716**.

Citrate Synthase Activity Assay

- **Cell Lysis:** Treated and control cells are washed with PBS and then lysed in a buffer containing a non-denaturing detergent (e.g., Triton X-100) to release mitochondrial enzymes.
- **Assay Reaction:** The cell lysate is added to a reaction mixture containing acetyl-CoA, oxaloacetate, and DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).
- **Spectrophotometric Measurement:** Citrate synthase catalyzes the reaction of acetyl-CoA and oxaloacetate to form citrate and Coenzyme A (CoA-SH). The free thiol group of CoA-SH reacts with DTNB to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm. The rate of color change is proportional to the citrate synthase activity.
- **Normalization:** The activity is typically normalized to the total protein concentration of the cell lysate.

Conclusion and Future Directions

GSK-4716 is a powerful tool for investigating the metabolic roles of ERR β and ERR γ . Its ability to promote mitochondrial biogenesis and fatty acid oxidation highlights the therapeutic potential of targeting these receptors for metabolic disorders such as obesity and type 2 diabetes.

Future research should focus on the *in vivo* effects of **GSK-4716** on whole-body metabolism and the long-term consequences of ERR β/γ activation. Furthermore, the development of more specific agonists for ERR β and ERR γ will help to dissect the individual contributions of these receptors to metabolic regulation.

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